molecular formula C12H8OS B166618 Phenoxathiin CAS No. 262-20-4

Phenoxathiin

Cat. No.: B166618
CAS No.: 262-20-4
M. Wt: 200.26 g/mol
InChI Key: GJSGGHOYGKMUPT-UHFFFAOYSA-N
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Description

Phenoxathiin, also known as dibenzooxathiane, is a heterocyclic compound with the molecular formula C₁₂H₈OS. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central sulfur-containing ring. This compound is notable for its applications in the production of polyamides and polyimides, as well as its presence in various pharmaceutically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxathiin can be synthesized through several methods. One common approach involves the Ferrario reaction, where diphenyl ether reacts with sulfur in the presence of aluminum chloride. Another method includes the iron-catalyzed C–H thioarylation of phenols using N-(2-bromophenylthio)succinimide, followed by a copper-mediated Ullmann-type C–O bond-forming cyclization reaction .

Industrial Production Methods: Industrial production of this compound often employs the Ferrario reaction due to its efficiency and scalability. This method involves the reaction of diphenyl ether with sulfur and aluminum chloride under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Phenoxathiin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenoxathiin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenoxathiin and its derivatives involves interactions with specific molecular targets and pathways. For example, this compound derivatives that inhibit thrombin do so by binding to the active site of the enzyme, thereby preventing its interaction with substrates. Similarly, inhibitors of monoamine oxidase A interact with the enzyme’s active site, blocking the oxidation of monoamines .

Comparison with Similar Compounds

Phenoxathiin’s unique combination of chemical reactivity, biological activity, and industrial applications distinguishes it from these similar compounds.

Properties

IUPAC Name

phenoxathiine
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InChI

InChI=1S/C12H8OS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H
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InChI Key

GJSGGHOYGKMUPT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3S2
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Molecular Formula

C12H8OS
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DSSTOX Substance ID

DTXSID4024937
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Molecular Weight

200.26 g/mol
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Physical Description

Yellowish-white solid. (NTP, 1992)
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Boiling Point

592 °F at 745 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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CAS No.

262-20-4
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Melting Point

138 to 140 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

2-cyanophenoxathiin (2.25g), sodium azide (0.68g) ammonium chloride (0.59g) and dimethylformamide (30 ml.) were heated for 9 hours at 130° C. The solution was poured onto ice and 2 Normal sodium hydroxide solution, and extracted with chloroform. The aqueous phase was acidified with concentrated hydrochloric acid. The solid was filtered, washed and dried to give 2-5-tetrazolyl)phenoxathiin m.p. 210°-2° C. Recrystallisation from glacial acetic acid raised the melting point to 220°-1° C.
Name
2-cyanophenoxathiin
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of phenoxathiin?

A1: this compound has a molecular formula of C12H8OS and a molecular weight of 188.26 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques. Studies commonly report data from UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure and analyze its properties. [, , , , , , , , ]

Q3: What is the spatial arrangement of atoms in this compound?

A3: this compound exists in a nonplanar conformation due to the folding along the oxygen-sulfur axis. This folding, characterized by the dihedral angle between the two benzene rings, can vary depending on the substituents present and their influence on the molecule's overall geometry. [, ]

Q4: What are some common methods for synthesizing this compound derivatives?

A4: Several synthetic routes have been explored for this compound derivatives. Some prominent methods include:

  • Mauthner Synthesis: This classical approach involves the cyclization of 2-hydroxythiophenols with 2-halonitrobenzenes. []
  • Intramolecular Radical Substitution: This method utilizes 2-aminophenyl 2-thiophenyl ethers, exploiting radical chemistry to form the this compound core. []
  • Iron-Catalyzed C-H Thioarylation: A more recent development involves a two-step process starting from phenols, employing iron and copper-mediated reactions to achieve thioarylation followed by cyclization. []
  • Aryne Reactions with Thiosulfonates: This approach utilizes aryne intermediates generated from readily available precursors to react with thiosulfonates, offering a streamlined approach to this compound synthesis. []
  • Deoxygenation of Aromatic Sulfoxides: Utilizing thionyl chloride in the presence of a chlorine-trapping agent like cyclohexene allows for the conversion of diphenyl ether derivatives into phenoxathiins. []

Q5: How does the this compound cation radical react with alkenes?

A5: this compound cation radicals add to alkenes stereospecifically, forming bis(10-phenoxathiiniumyl)alkane adducts. The reaction proceeds through a trans addition mechanism, attributed to the formation of an episulfonium cation radical intermediate. []

Q6: What happens when this compound cation radical adducts react with basic alumina?

A6: Treatment of bis(10-phenoxathiiniumyl)alkane adducts with basic alumina leads to elimination reactions, generating (10-phenoxathiiniumyl)alkenes. The stereochemistry of the resulting alkenes depends on the configuration of the starting adduct. []

Q7: What are some of the applications of this compound derivatives?

A7: this compound derivatives have found applications in various fields, including:

  • Pharmaceuticals: As the core structure in several drugs, particularly those targeting the central nervous system. [, , ]
  • Materials Science: this compound units have been incorporated into polymers to enhance properties such as solubility and thermal stability. [, ]
  • Fluorescent probes: Certain this compound derivatives exhibit fluorescence, making them valuable tools in analytical chemistry and materials science. [, , ]

Q8: How does the presence of a this compound unit influence polymer properties?

A8: Incorporating this compound units into polymer chains can significantly impact their properties. For example, polyamides containing this compound units have demonstrated higher solubility in polar solvents and improved thermal stability compared to analogous polymers lacking these units. []

Q9: Are there any catalytic applications of this compound or its derivatives?

A9: While not as widely explored as other applications, this compound derivatives have shown potential in catalytic applications. For instance, some studies suggest that the presence of a this compound moiety can influence the reactivity and selectivity of catalysts in organic reactions. []

Q10: How do structural modifications of this compound affect its biological activity?

A10: The biological activity of this compound derivatives is highly sensitive to structural changes. * Position of Substituents: The position of substituents on the this compound core significantly impacts the interaction with biological targets. For example, 1-substituted this compound 10,10-dioxides have shown selectivity for monoamine oxidase A (MAO-A) inhibition. []* Size and Nature of Substituents: The size and lipophilicity of substituents play a crucial role in determining potency and selectivity for specific targets. For instance, small, lipophilic groups at the 1-position of this compound 10,10-dioxide favor MAO-A inhibition. []* Oxidation State of Sulfur: The oxidation state of the sulfur atom in the this compound ring can influence its pharmacological activity. Studies have explored the SAR of this compound sulfoxides and sulfones, revealing differences in their biological profiles. [, ]

Q11: Have computational methods been applied to study this compound and its derivatives?

A11: Yes, computational chemistry has played a significant role in understanding this compound's properties and behavior. * Conformational Analysis: Molecular mechanics and quantum chemical calculations have been employed to investigate the conformational preferences of this compound and its derivatives. These studies provide insights into the influence of substituents and the surrounding environment on the molecule's shape. []* Structure-Activity Relationships (SAR): Quantitative structure-activity relationship (QSAR) studies have explored the correlation between the molecular structure of this compound derivatives and their biological activities. These models help predict the activity of new derivatives and guide the design of more potent and selective compounds. []* Reaction Mechanisms: Computational methods can elucidate the mechanisms of reactions involving this compound and its derivatives, providing valuable information for optimizing synthetic strategies and developing new catalytic applications. [, ]

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